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This method provides a direct route to substituted imidazolidines through a copper-catalyzed

reaction between aziridines and imines. The reaction proceeds via a formal [3+2] cycloaddition,

offering a straightforward approach to this important heterocyclic core.
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Entry
Aziridine
Substrate

Imine
Substrate

Product Yield (%)

1
N-Tosyl-2-

phenylaziridine

N-Benzylidene-4-

methoxyaniline

1-Tosyl-2,4-

diphenyl-5-(4-

methoxyphenyl)i

midazolidine

72

2
N-Tosyl-2-

phenylaziridine

N-(4-

Chlorobenzyliden

e)aniline

1-Tosyl-2-phenyl-

4-(4-

chlorophenyl)imi

dazolidine

65

3
N-Tosyl-2-

phenylaziridine

N-(Furan-2-

ylmethylene)anili

ne

1-Tosyl-2-phenyl-

4-(furan-2-

yl)imidazolidine

85

4
N-Tosyl-2-

methylaziridine

N-

Benzylideneanili

ne

1-Tosyl-2-methyl-

4-

phenylimidazolidi

ne

58

Experimental Protocol
To a dried Schlenk tube, aziridine (0.20 mmol, 1.0 equiv.), imine (0.30 mmol, 1.5 equiv.),

copper(I) bromide (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2

mg, 0.020 mmol, 10 mol%) are added with a stirring bar.[1] The tube is then filled with nitrogen,

and toluene (0.5 mL) is added. The reaction mixture is stirred at 120 °C for 20 hours.[1] After

completion, the reaction is cooled to room temperature, and the solvent is removed under

reduced pressure. The residue is purified by column chromatography on silica gel to afford the

desired imidazolidine product.
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Caption: Copper-Catalyzed Imidazolidine Synthesis Pathway.

Two-Pot Synthesis of Dihydropyridinones via
Amidoallylation and Ring-Closing Metathesis
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This strategy offers a rapid and protecting-group-free route to dihydropyridinones. The

synthesis involves a one-pot, three-component amidoallylation to form a diene intermediate,

followed by a ring-closing metathesis step.

Quantitative Data
Entry Aldehyde

Diene Intermediate
Yield (%)

Dihydropyridinone
Yield (%)

1 Benzaldehyde 88 99

2 4-Nitrobenzaldehyde 45 99

3
4-

Methoxybenzaldehyde
92 95

4
Cyclohexanecarboxal

dehyde
85 98

Experimental Protocols
Pot 1: Amidoallylation for Diene Synthesis To a solution of the aldehyde (1.0 equiv.) in

dichloromethane, acrylamide (1.1 equiv.) and triflic acid (0.1 equiv.) are added, and the mixture

is stirred at room temperature until imine formation is complete (monitored by TLC).

Allyltrimethylsilane (1.5 equiv.) is then added, and the reaction is stirred until the consumption

of the imine. The reaction is quenched with saturated aqueous sodium bicarbonate, and the

organic layer is separated, dried over magnesium sulfate, and concentrated to give the crude

diene, which is used in the next step without further purification.

Pot 2: Ring-Closing Metathesis The crude diene from the first step is dissolved in

dichloromethane, and Grubbs' first-generation catalyst (5 mol%) is added. The reaction mixture

is stirred at room temperature until the starting material is consumed (monitored by TLC). The

solvent is then removed under reduced pressure, and the residue is purified by column

chromatography on silica gel to afford the dihydropyridinone.

Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15167693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two-Pot Dihydropyridinone Synthesis
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Caption: Workflow for the Two-Pot Synthesis of Dihydropyridinones.
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Electrochemical Intramolecular C-H Amination for N-
Heterocycle Synthesis
Electrosynthesis presents a green and efficient alternative for the construction of N-

heterocycles via intramolecular C-H amination. This method avoids the use of external

chemical oxidants by employing an electric current to facilitate the cyclization.

Quantitative Data
Entry Substrate Product Yield (%)

1

N-(2-

ethylphenyl)benzamid

e

2-Phenyl-2,3-dihydro-

1H-indole
85

2
N-benzyl-N-

phenylbenzamide

2,3-Diphenyl-2,3-

dihydro-1H-

benzo[d]imidazole

92

3
N-(pent-4-en-1-

yl)benzamide

2-Phenyl-3,3a,4,5-

tetrahydro-2H-

pyrrolo[2,3-b]pyridine

78

4
N-(2-

allylphenyl)benzamide

2-Phenyl-1,2,3,4-

tetrahydroquinoline
88

Experimental Protocol
The electrochemical C-H amination is carried out in an undivided cell equipped with a

reticulated vitreous carbon (RVC) anode and a platinum cathode. The substrate (0.2 mmol) is

dissolved in a mixed solvent of N,N-dimethylacetamide (DMAc) and 1,1,1,3,3,3-hexafluoro-2-

propanol (HFIP).[2] A constant current is applied to the cell, and the reaction is monitored by

TLC. Upon completion, the solvent is evaporated, and the residue is purified by column

chromatography to yield the N-heterocyclic product.
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Electrochemical Intramolecular C-H Amination
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Biginelli Reaction Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Copper-Catalyzed [3+2] Cycloaddition of Aziridines and
Imines for Imidazolidine Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15167693#alternative-synthetic-routes-to-
heterocycles-not-using-ynamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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